1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Overview
Description
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions . Industrial production methods may involve the use of advanced catalysts and eco-friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .
Chemical Reactions Analysis
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antileishmanial, antimalarial, and anticancer activities.
Agrochemistry: The compound is employed in the synthesis of agrochemicals, including insecticides and fungicides.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the compound.
1,3-Diphenyl-1H-pyrazol-4-yl methyl benzoate: Known for its inhibitory activity against specific cancer cell lines.
Hydrazine-coupled pyrazoles: These derivatives exhibit potent antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and applications in various fields.
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-8(4-13(2)12-7)5-14-6-9(10)3-11-14/h3-4,6H,5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZLUJDZYMEPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2C=C(C=N2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190696 | |
Record name | 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001757-46-5 | |
Record name | 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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